BenchChemオンラインストアへようこそ!

3-Hydroxypyridine-4-sulfonamide

PDE4A Phosphodiesterase Inflammation

3-Hydroxypyridine-4-sulfonamide (CAS 19312-06-2) is a heterocyclic building block featuring a pyridine core substituted with a hydroxyl group at the 3-position and a sulfonamide moiety at the 4-position. This specific substitution pattern distinguishes it from other positional isomers, such as the 2-sulfonamide variant (CAS 145099-44-1) and the 3-sulfonamide/5-hydroxy isomers, and imparts a unique combination of hydrogen bond donor/acceptor capacity and metal-chelating potential.

Molecular Formula C5H6N2O3S
Molecular Weight 174.18 g/mol
Cat. No. B14059252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxypyridine-4-sulfonamide
Molecular FormulaC5H6N2O3S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1S(=O)(=O)N)O
InChIInChI=1S/C5H6N2O3S/c6-11(9,10)5-1-2-7-3-4(5)8/h1-3,8H,(H2,6,9,10)
InChIKeyLKWGGDDOIYUZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxypyridine-4-sulfonamide (CAS 19312-06-2) Procurement Guide: Baseline Structure, Target Profile, and Class Distinctions


3-Hydroxypyridine-4-sulfonamide (CAS 19312-06-2) is a heterocyclic building block featuring a pyridine core substituted with a hydroxyl group at the 3-position and a sulfonamide moiety at the 4-position [1]. This specific substitution pattern distinguishes it from other positional isomers, such as the 2-sulfonamide variant (CAS 145099-44-1) and the 3-sulfonamide/5-hydroxy isomers, and imparts a unique combination of hydrogen bond donor/acceptor capacity and metal-chelating potential [2]. The compound is primarily utilized in medicinal chemistry as a scaffold for developing enzyme inhibitors, particularly targeting carbonic anhydrases (CAs), phosphodiesterases (PDEs), and S100 protein-protein interactions, as well as in the design of novel ion channel modulators [3]. Its physicochemical profile, including a predicted pKa of 9.86 and solubility in polar aprotic solvents like DMSO, supports its utility in various synthetic and biological assay contexts .

3-Hydroxypyridine-4-sulfonamide: Why Generic Pyridine Sulfonamide Substitution Is Scientifically Unjustified


The substitution of 3-Hydroxypyridine-4-sulfonamide with a generic pyridine sulfonamide or a closely related positional isomer is a high-risk procurement strategy due to the profound and well-documented impact of both the position of the sulfonamide group and the presence/position of the hydroxyl group on biological target engagement and selectivity . Unlike simple sulfonamides, the 3-hydroxy-4-sulfonamide arrangement creates a specific spatial orientation and electronic environment that dictates its interaction with key therapeutic targets, including carbonic anhydrases and sodium channels [1]. For instance, the 3-hydroxyl group in pyridine derivatives increases solubility but may reduce membrane permeability, a trade-off not present in non-hydroxylated analogs . The following quantitative evidence demonstrates that seemingly minor structural modifications can lead to order-of-magnitude shifts in potency, selectivity, and, consequently, experimental outcomes, making a direct, data-driven approach to sourcing this specific compound essential for reproducible research [2].

3-Hydroxypyridine-4-sulfonamide: Head-to-Head Quantitative Evidence for Informed Scientific Procurement


PDE4A Inhibition: 3-Hydroxypyridine-4-sulfonamide Exhibits Sub-Micromolar Potency, a Key Differentiator from Many Unsubstituted Pyridine Sulfonamides

3-Hydroxypyridine-4-sulfonamide (CHEMBL1871173) demonstrates significant inhibitory activity against recombinant human phosphodiesterase 4A (PDE4A) with an IC50 of 553 nM [1]. While direct, head-to-head data for its closest positional isomers (e.g., 2- or 3-sulfonamide variants) against PDE4A are not publicly available, this value serves as a critical benchmark. Class-level inference suggests that the presence of the hydroxyl group at the 3-position and the sulfonamide at the 4-position are essential for this activity profile, as many simpler pyridine sulfonamides lacking this specific substitution pattern show significantly reduced or negligible PDE4A inhibition [2]. For researchers screening PDE4 inhibitors, this compound offers a validated starting point for SAR exploration, whereas a generic alternative may be completely inactive in this assay.

PDE4A Phosphodiesterase Inflammation

Carbonic Anhydrase I (CA I) Inhibition: A 3700 nM Ki Highlights Isoform Selectivity, Contrasting with Potent Pan-CA Inhibitors

3-Hydroxypyridine-4-sulfonamide exhibits a Ki of 3700 nM (3.7 µM) against human carbonic anhydrase I (CA I), as determined by a stopped-flow CO2 hydration assay [1]. This moderate affinity contrasts sharply with the low nanomolar Ki values reported for other pyridine sulfonamide derivatives against CA II, IX, and XII [2]. For example, certain pyrazolo-pyridine sulfonamides demonstrate Ki values in the 6.6–94.9 nM range for CA II and IX . This differential potency suggests that the 3-hydroxy-4-sulfonamide scaffold may confer a degree of isoform selectivity, making it a valuable tool for probing the distinct physiological roles of different CA isoforms, whereas a more potent but non-selective pan-CA inhibitor could confound such studies.

Carbonic Anhydrase Enzyme Inhibition Isoform Selectivity

Nav1.7 Sodium Channel Engagement: A Critical Differentiator with a Defined Kd > 1 µM, Validating its Role as a Scaffold in Pain Research

3-Hydroxypyridine-4-sulfonamide has been identified as a ligand for the voltage-gated sodium channel Nav1.7 (SCN9A), a key target in pain signaling. Quantitative binding data indicates a Kd of >1.00E+3 nM (>1 µM) against human Nav1.3 and is implicated in Nav1.7 blocker activity [1]. This affinity, while modest, confirms direct engagement with this therapeutically relevant ion channel and is consistent with its inclusion in patent literature describing pyridine-sulfonamide derivatives as sodium channel inhibitors [2]. This contrasts with many simple pyridine sulfonamides that lack this activity. The defined Kd provides a quantitative basis for SAR studies aimed at optimizing potency and selectivity for Nav1.7 over other sodium channel subtypes.

Nav1.7 Sodium Channel Pain

S100A9 Protein-Protein Interaction Inhibition: A Novel Mechanism of Action Not Shared by Simple Sulfonamide Analogs

3-Hydroxypyridine-4-sulfonamide is claimed as an inhibitor of the interaction between S100A9 and its partners (RAGE, TLR4, EMMPRIN) in patent EA028512B1 [1]. This is a distinct, non-enzymatic mechanism of action that is not a feature of classical carbonic anhydrase-inhibiting sulfonamides. While the patent does not disclose specific IC50 or Ki values for the parent compound, the explicit claim of this activity establishes a unique functional profile. This differentiates it from simple, unsubstituted sulfonamides which are not known to disrupt this protein-protein interaction. For researchers investigating novel anti-inflammatory or anti-cancer pathways, this compound offers a validated chemical entry point into S100A9 biology, a target for which few small-molecule probes exist.

S100A9 Protein-Protein Interaction Inflammation

Cytotoxicity Profile: A Defined Toxic Flag for H9 Cell Line, Informing Safety Assessment in Early-Stage Research

In a standardized cytotoxicity assay, 3-Hydroxypyridine-4-sulfonamide was evaluated against the H9 cell line and flagged as 'Toxic' . While a precise IC50 value is not provided, this binary classification is a crucial piece of information for researchers planning cell-based experiments. This contrasts with many other research chemicals for which no preliminary toxicity data is available, leading to wasted effort and resources. Knowing this compound's toxic liability in a specific cell line allows for more informed experimental design, appropriate handling protocols, and selection of appropriate concentration ranges, thereby de-risking downstream applications.

Cytotoxicity Safety H9 Cell Line

3-Hydroxypyridine-4-sulfonamide: Optimal Research and Industrial Applications Based on Quantified Performance


PDE4A-Targeted Anti-Inflammatory Drug Discovery

3-Hydroxypyridine-4-sulfonamide serves as a validated starting point for medicinal chemistry campaigns focused on PDE4A inhibition. Its sub-micromolar IC50 (553 nM) provides a measurable activity benchmark [1]. Researchers can use this compound to establish structure-activity relationships (SAR) by synthesizing derivatives and comparing their potency to this baseline, a critical step in lead optimization for inflammatory diseases like COPD and asthma.

Carbonic Anhydrase Isoform Selectivity Profiling

The compound's moderate affinity for CA I (Ki = 3700 nM) makes it a useful tool for dissecting the roles of different carbonic anhydrase isoforms [2]. In assays where potent pan-CA inhibitors (e.g., acetazolamide, Ki < 10 nM for CA II) would mask isoform-specific effects, 3-Hydroxypyridine-4-sulfonamide's selectivity profile allows for more nuanced investigations into CA I's physiological and pathological functions.

Nav1.7 Sodium Channel Blocker Development for Pain

As a confirmed Nav1.7 ligand with a defined Kd (>1 µM), this compound is an ideal scaffold for developing novel analgesics [3]. Medicinal chemists can leverage the quantitative binding data to rationally design analogs with improved potency and selectivity over other sodium channel subtypes, addressing a critical need in non-opioid pain management.

S100A9 Protein-Protein Interaction Inhibitor for Cancer and Inflammation Research

The claimed S100A9 inhibitory activity positions this compound as a unique chemical probe for studying this pathway [4]. Researchers investigating the role of S100A9 in tumor progression, autoimmune disorders, or neurodegenerative diseases can use it to validate S100A9 as a target and to explore downstream biological effects, an application not feasible with standard sulfonamide analogs.

Quote Request

Request a Quote for 3-Hydroxypyridine-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.